molecular formula C10H13NO B3142084 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol CAS No. 49742-76-9

1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol

Cat. No. B3142084
CAS RN: 49742-76-9
M. Wt: 163.22 g/mol
InChI Key: WDLSIWKZCLBAFX-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol is a heterocyclic compound . It is a member of the tetrahydroquinoline family, which is widespread in plants and in a variety of food products .


Synthesis Analysis

Tetrahydroquinolines, including 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol, are produced by the hydrogenation of quinolines . This process is reversible and has been examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has also been demonstrated .


Molecular Structure Analysis

The molecular formula of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol is C10H13NO . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol exerts its effects through various mechanisms, including the modulation of intracellular signaling pathways, the inhibition of inflammatory mediators, and the induction of apoptosis in cancer cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol include a molecular weight of 163.22 g/mol . More detailed information about its physical and chemical properties can be found on ChemicalBook .

Scientific Research Applications

Covalent Ligand Discovery

While not directly related to 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol, similar compounds have been used in fragment-based covalent ligand discovery . This is a technique used in drug discovery to identify small molecules (fragments) that bind to biological targets, which could potentially be developed into therapeutic drugs.

Targeted Protein Degradation

Again, while not directly related to 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol, similar compounds have been used in the development of bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation . This is a promising new approach to drug discovery that involves inducing the degradation of specific proteins in the body.

properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11-6-2-3-8-7-9(12)4-5-10(8)11/h4-5,7,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLSIWKZCLBAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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